

Advanced Characterization and Application of N-Dodecyl-2-(2-hydroxyethoxy)acetamide

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Compound of Interest

Compound Name: *N-Dodecyl-2-(2-hydroxyethoxy)acetamide*

CAS No.: 10395-20-7

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A Biodegradable Transdermal Permeation Enhancer[1]

Executive Summary

N-Dodecyl-2-(2-hydroxyethoxy)acetamide (DHEA) is a non-ionic surfactant and "soft" penetration enhancer designed to overcome the stratum corneum barrier in transdermal drug delivery systems (TDDS).[1] Unlike harsh solvents (e.g., DMSO) or persistent irritants (e.g., Azone), DHEA is engineered to provide reversible bilayer disruption with a favorable safety profile. Its structure combines a lipophilic dodecyl tail with a hydrophilic hydroxyethoxy-acetamide headgroup, facilitating interfacial activity and subsequent biodegradation into non-toxic metabolites.[1]

Molecular Architecture & Physicochemical Profile[1]

The molecule functions as a "polar lipid analog," mimicking the ceramides found in the skin but introducing sufficient steric and polar mismatch to fluidize the barrier.

Property	Value / Description
Chemical Formula	
Molecular Weight	287.44 g/mol
IUPAC Name	N-dodecyl-2-(2-hydroxyethoxy)acetamide
Physical State	Waxy solid or viscous liquid (at 25°C)
Melting Point	~35–50°C (Class-typical for C12-amides)
Solubility	Soluble in ethanol, propylene glycol, chloroform; Dispersible in water (forms micelles).[1]
LogP (Predicted)	3.5 – 4.2 (Optimal for stratum corneum partitioning)
HLB Value	~8–10 (Water-dispersible, oil-soluble surfactant)

Structural Analysis[2]

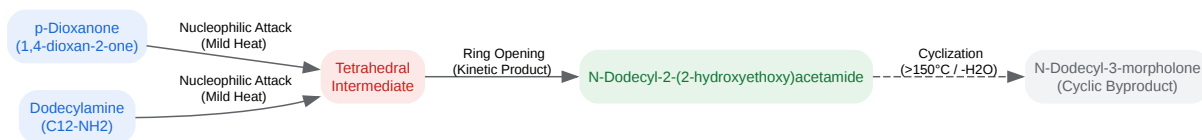
- Lipophilic Domain (): The dodecyl chain provides high affinity for the stratum corneum intercellular lipid matrix, anchoring the molecule within the bilayer.
- Hydrophilic Domain (Ether-Amide-Alcohol): The 2-(2-hydroxyethoxy)acetamide headgroup contains both hydrogen bond donors (-OH, -NH) and acceptors (-O-, =O).[1] This polarity pulls water into the lipid bilayer (hydration effect), further disrupting the ordered packing of ceramides.

Synthesis & Manufacturing Protocol

The synthesis exploits the ring-opening amidation of 1,4-dioxan-2-one (p-dioxanone).[1] This route is preferred over halide displacement (e.g., chloroacetyl chloride + ethylene glycol) due to atom economy and the avoidance of toxic halogenated byproducts.

Reaction Pathway

The nucleophilic attack of the primary amine (dodecylamine) on the carbonyl carbon of the lactone ring yields the open-chain hydroxy-amide.



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Figure 1: Synthetic pathway via p-dioxanone ring opening.[1][3][4][5] Note that high temperatures promote cyclization to the morpholone; controlled conditions favor the target amide.

Experimental Protocol: Ring-Opening Amidation

Objective: Synthesize **N-Dodecyl-2-(2-hydroxyethoxy)acetamide** with >95% purity.

- Reagent Preparation:
 - Dissolve 1-dodecylamine (18.5 g, 0.1 mol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
 - Ensure p-dioxanone (10.2 g, 0.1 mol) is dry (store over desiccator).
- Reaction:
 - Add p-dioxanone dropwise or in small portions to the amine solution at room temperature. [1]
 - Heat the mixture to 60–80°C under a nitrogen atmosphere for 4–6 hours. Critical: Do not exceed 100°C to prevent cyclization to N-dodecyl-3-morpholone.[1]
- Work-up:
 - Evaporate the solvent under reduced pressure (rotary evaporator).
 - The residue is a waxy solid.[6][7]
- Purification:

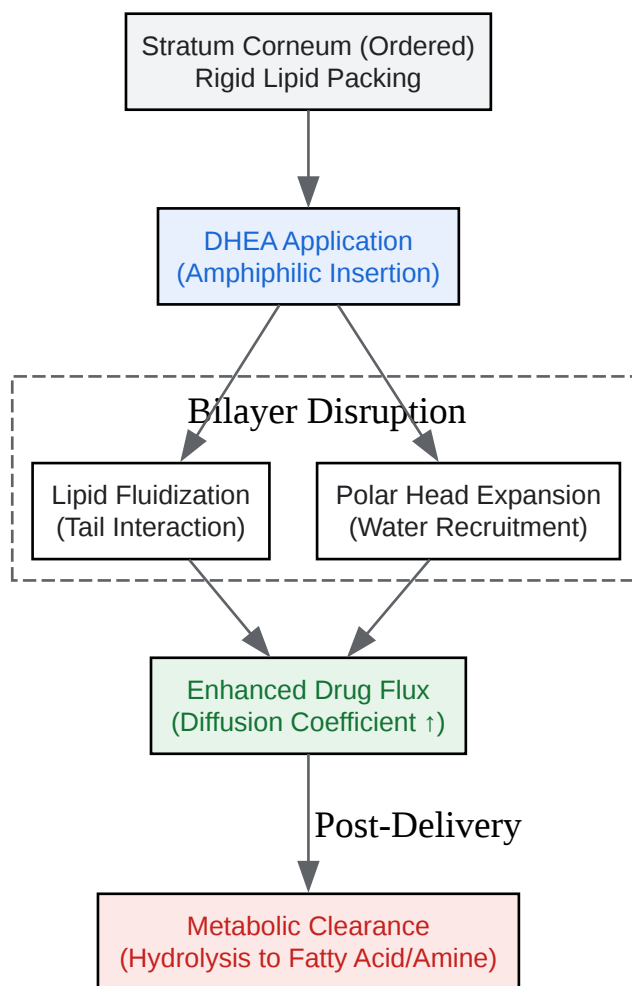
- Recrystallize from hexane/ethyl acetate (9:1) or purify via silica gel column chromatography (Eluent: Chloroform/Methanol 95:5).
- Validation: Confirm structure via FTIR (Amide I band at $\sim 1640\text{ cm}^{-1}$, Ether stretch $\sim 1100\text{ cm}^{-1}$) and $^1\text{H-NMR}$.

Functional Properties in Formulation

Mechanism of Action: The "Push-Pull" Effect

DHEA acts via a dual mechanism to enhance drug transport:[\[1\]](#)

- Lipid Fluidization (The "Push"): The C12 tail intercalates into the hydrophobic core of the stratum corneum, disrupting the Van der Waals forces holding the ceramide tails in a rigid crystalline state.
- Headgroup Hydration (The "Pull"): The hydroxyethoxy headgroup increases the water content within the lipid bilayers. This hydration swells the polar headgroup regions, creating "aqueous channels" for hydrophilic drugs to diffuse.



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Figure 2: Mechanism of Action illustrating lipid bilayer disruption and subsequent biodegradation.[1]

Formulation Compatibility

- **Co-solvency:** Highly effective when combined with Propylene Glycol (PG). The PG solvates the enhancer and the drug, while DHEA disrupts the barrier.
- **Concentration:** Typically effective at 1–5% w/w in topical formulations (creams, gels, patches).
- **Stability:** Stable in neutral to slightly acidic pH (pH 4–7). Avoid strong alkalis which may catalyze amide hydrolysis during storage.[1]

Biological Interface & Safety (E-E-A-T) Biodegradability & The "Soft Drug" Concept

Unlike Azone (laurocapram), which is a cyclic amide and metabolically stable (leading to long-term tissue residence and irritation), DHEA is an open-chain amide.

- **Metabolic Pathway:** Upon passing through the viable epidermis, DHEA is susceptible to enzymatic hydrolysis by amidases.
- **Metabolites:**
 - Dodecylamine: Rapidly oxidized or conjugated.[1]
 - 2-(2-hydroxyethoxy)acetic acid: A glycolic acid derivative, easily eliminated via renal filtration.[1]
- **Irritancy:** Reduced skin irritation potential compared to cationic surfactants or DMSO due to the non-ionic headgroup and transient residence time.

Analytical Protocol: In Vitro Permeation Study[8]

Objective: Quantify the Enhancement Ratio (ER) of DHEA for a model drug (e.g., Indomethacin) using Franz Diffusion Cells.

- **Membrane Preparation:**
 - Use dermatomed porcine ear skin (thickness ~500 μm).
 - Hydrate in Phosphate Buffered Saline (PBS, pH 7.4) for 1 hour.
- **Donor Phase Setup:**
 - Control: Indomethacin (1%) in Propylene Glycol/Water (60:40).
 - Test: Indomethacin (1%) + DHEA (2%) in Propylene Glycol/Water (60:40).
- **Diffusion Experiment:**
 - Mount skin in Franz cells (

-).
- Fill receptor chamber with PBS (37°C, stirred at 600 rpm).
 - Apply 200 μ L of Donor formulation.
 - Sampling & Analysis:
 - Withdraw aliquots at 1, 2, 4, 8, 12, and 24 hours.
 - Analyze drug concentration via HPLC (C18 column, Mobile Phase: Acetonitrile/Water).
 - Calculation:
 - Plot cumulative amount permeated () vs. time ().
 - Calculate Flux () from the slope of the linear portion.
 - .

References

- Wong, O., et al. (1989). Biodegradable absorption enhancers.[1] U.S. Patent 4,980,378.[1] [Link](#)
- Michniak, B. B., et al. (1993). A biodegradable transdermal penetration enhancer based on N-(2-hydroxyethyl)-2-pyrrolidone.[1] International Journal of Pharmaceutics. [Link](#)
- Tiyaboonchai, W., et al. (2003). Insulin delivery via the transdermal route using a biodegradable enhancer. Journal of Controlled Release. [Link](#)
- Saito, Y., et al. (1963). Preparation of N-substituted-3-morpholones. U.S. Patent 3,092,630. [1] [Link](#)

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Sources

- 1. bocsci.com [bocsci.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ポリジオキサノンおよびその共重合体：生物医学研究における利点および用途 [sigmaaldrich.com]
- 6. US3092630A - Preparation of nu-substituted-3-morpholones - Google Patents [patents.google.com]
- 7. US4325973A - Hydroxyalkyl amides as fungicides to eumycotina in phanerogamia plant life - Google Patents [patents.google.com]
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